molecular formula C17H11BrFNO2 B12895898 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid CAS No. 130507-37-8

2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid

Cat. No.: B12895898
CAS No.: 130507-37-8
M. Wt: 360.2 g/mol
InChI Key: ULORBMCMFOUFEN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom on the phenyl ring, a fluorine atom on the quinoline ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-chloro-3-methylquinoline-4-carboxylic acid
  • 2-(4-Bromophenyl)-6-fluoro-3-ethylquinoline-4-carboxylic acid

Uniqueness

2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and other research fields.

Properties

CAS No.

130507-37-8

Molecular Formula

C17H11BrFNO2

Molecular Weight

360.2 g/mol

IUPAC Name

2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H11BrFNO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)

InChI Key

ULORBMCMFOUFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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